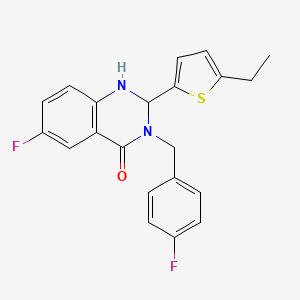

DHQZ 36

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-ethylthiophen-2-yl)-6-fluoro-3-[(4-fluorophenyl)methyl]-1,2-dihydroquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2OS/c1-2-16-8-10-19(27-16)20-24-18-9-7-15(23)11-17(18)21(26)25(20)12-13-3-5-14(22)6-4-13/h3-11,20,24H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXVTSKHYHQIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C2NC3=C(C=C(C=C3)F)C(=O)N2CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of DHX36: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Mechanism of Action of the DEAH-Box Helicase 36 (DHX36)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

DEAH-Box Helicase 36 (DHX36), also known as G4R1 or RHAU, is a critical enzyme in cellular homeostasis, primarily recognized for its role in resolving G-quadruplex (G4) structures in both DNA and RNA. These non-canonical secondary structures are implicated in a myriad of cellular processes, including transcription, translation, and the maintenance of genomic stability. Dysregulation of DHX36 has been linked to various pathologies, most notably cancer, where it can function as either a tumor suppressor or an oncogene depending on the cellular context. This technical guide provides a comprehensive overview of the core mechanism of action of DHX36, with a focus on its role in cancer biology. It summarizes key quantitative data, details experimental protocols for studying DHX36, and visualizes its involvement in crucial signaling pathways.

Core Mechanism of Action: The G4 Resolvase

DHX36 is an ATP-dependent helicase that exhibits a high affinity and specificity for G4 structures.[1][2] Its primary function is to unwind these stable four-stranded nucleic acid structures, thereby facilitating essential cellular processes that can be hindered by their presence. The core mechanism of DHX36 involves a translocation-based helicase activity.[3] It recognizes and binds to the G4 structure, and through a series of ATP-hydrolysis-driven conformational changes, it translocates along the nucleic acid strand, disrupting the G-quartets that form the G4 structure.[2][3]

The specificity of DHX36 for G4 structures is conferred by its N-terminal DHX36-specific motif (DSM), which recognizes and binds to the 5'-most G-quartet of the G4 structure.[4] The helicase core then engages with the 3' single-stranded tail of the G4-containing nucleic acid, and through a pulling action, unwinds the G4 structure one residue at a time.[2]

DHX36 in Cancer: A Dual Role

The role of DHX36 in cancer is complex and appears to be context-dependent. In some cancers, such as breast and non-small cell lung cancer, DHX36 has been identified as a tumor suppressor.[4][5] Lower expression of DHX36 in these cancers is associated with poorer overall survival.[5] Conversely, in other contexts, DHX36 may act as a proto-oncogene. For instance, a long non-coding RNA, FLJ39051, which contains a G4 structure, can bind to and inhibit DHX36, leading to enhanced migration of colon cancer cells.[6]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on DHX36, providing insights into its functional impact in cancer cells.

Table 1: Impact of DHX36 Knockdown on Cancer Cell Phenotypes

| Cell Line | Cancer Type | Phenotype Measured | Effect of DHX36 Knockdown | Quantitative Change | Citation(s) |

| A549 | Non-Small Cell Lung Cancer | Cell Migration | Promoted | Statistically significant increase (p<0.05) | [4] |

| SK-MES-1 | Non-Small Cell Lung Cancer | Cell Migration | Promoted | Statistically significant increase (p<0.05) | [4] |

| A549 | Non-Small Cell Lung Cancer | S-phase Population | Increased | 33.67% (control) to 51.86% (knockdown) | [4] |

| SK-MES-1 | Non-Small Cell Lung Cancer | S-phase Population | Increased | 38.62% (control) to 45.10% (knockdown) | [4] |

| Triple-Negative Breast Cancer Cells | Breast Cancer | Tumor Growth (Xenograft) | Significantly Promoted | - | [5][7] |

| Triple-Negative Breast Cancer Cells | Breast Cancer | Cell Invasion | Enhanced | - | [5][7] |

| IMR90 | Normal Fibroblasts | Cells with ≥5 53BP1 foci | Increased | ~5% (control) to ~30% (knockdown) | [8] |

Table 2: Prognostic Significance of DHX36 Expression in Cancer

| Cancer Type | Patient Cohort | Metric | Association with Low DHX36 Expression | Hazard Ratio (HR) / p-value | Citation(s) |

| Breast Cancer | 1764 patients | Overall Survival (OS) | Poorer | HR=0.63 (0.45-0.88), p=0.0059 | [5] |

| Breast Cancer | 1764 patients | Relapse-Free Survival (RFS) | Poorer | HR=1.32 (1.13-1.54), p=0.023 | [5] |

| Non-Small Cell Lung Carcinoma (NSCLC) | TCGA and GEO datasets | Independent Prognosis Indicator | - | Subtype dependent | [4] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of DHX36.

Protocol 1: shRNA-Mediated Knockdown of DHX36

This protocol describes the stable knockdown of DHX36 in mammalian cells using a retrovirus transduction-based shRNA approach.[9]

Materials:

-

HEK293T cells (for retrovirus production)

-

Target cancer cell line (e.g., A549, SK-MES-1)

-

pRetroSuper vector (or similar)

-

shRNA template oligos targeting the 3'-UTR of DHX36 mRNA

-

Packaging plasmids (e.g., pVPack-GP and pVPack-VSV-G)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Polybrene

-

Puromycin (or other selection antibiotic)

-

Cell culture medium and supplements

-

Western blotting reagents

Procedure:

-

shRNA Oligo Design and Cloning:

-

Design and synthesize complementary oligos for the shRNA targeting the 3'-UTR of DHX36.

-

Anneal the oligos and ligate them into the pRetroSuper vector.

-

Confirm the correct insertion by Sanger sequencing.

-

-

Retrovirus Production:

-

Plate HEK293T cells to be 70-80% confluent on the day of transfection.

-

Co-transfect the HEK293T cells with the shRNA-containing retroviral vector and the packaging plasmids using a suitable transfection reagent.

-

After 48-72 hours, collect the virus-containing supernatant and filter it through a 0.45 µm filter.

-

-

Transduction of Target Cells:

-

Plate the target cancer cells to be 50-60% confluent.

-

Add the retroviral supernatant to the target cells in the presence of Polybrene (typically 4-8 µg/mL).

-

Incubate for 24 hours.

-

-

Selection of Stable Knockdown Cells:

-

Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin, concentration to be determined by a kill curve).

-

Maintain the cells under selection pressure until non-transduced control cells are eliminated.

-

-

Validation of Knockdown:

-

Expand the stable cell population.

-

Confirm the knockdown of DHX36 expression at both the mRNA (by qRT-PCR) and protein (by Western blotting) levels.

-

Protocol 2: High-Throughput Proteomic Pathway Array

This protocol outlines a method to analyze changes in signaling pathways following DHX36 knockdown using an antibody-based proteomic array.[10][11]

Materials:

-

Cell lysates from control and DHX36 knockdown cells

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Manifold for multi-channel immunoblotting

-

A panel of primary antibodies against key signaling proteins and their phosphorylated forms

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

-

Image acquisition system

-

Data analysis software

Procedure:

-

Protein Extraction and Quantification:

-

Lyse control and DHX36 knockdown cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates.

-

-

Gel Electrophoresis and Transfer:

-

Separate equal amounts of protein from each sample by 1D or 2D SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting in Manifold:

-

Place the membrane in a manifold that separates it into multiple channels.

-

Incubate each channel with a different primary antibody or a cocktail of antibodies targeting specific signaling pathways.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Signal Detection and Analysis:

-

Apply a chemiluminescence substrate and capture the signal using an imaging system.

-

Quantify the signal intensity for each protein in each sample.

-

Normalize the data and perform comparative analysis to identify differentially expressed or phosphorylated proteins between control and DHX36 knockdown cells.

-

-

Pathway Analysis:

-

Use bioinformatics tools to map the identified protein changes to known signaling pathways and construct signaling networks.

-

Protocol 3: Single-Molecule FRET (smFRET) Analysis of G-Quadruplex Unfolding

This protocol describes the use of smFRET to observe the dynamics of G4 unfolding by DHX36 in real-time.[1][3][12]

Materials:

-

Purified recombinant DHX36 protein

-

DNA or RNA oligonucleotide containing a G4-forming sequence, labeled with a FRET donor (e.g., Cy3) and acceptor (e.g., Cy5) dye

-

Total Internal Reflection Fluorescence (TIRF) microscope

-

Streptavidin-coated quartz slide

-

Biotinylated oligonucleotide for surface immobilization

-

Imaging buffer (including an oxygen scavenging system)

-

ATP

Procedure:

-

Sample Preparation:

-

Anneal the FRET-labeled G4 oligonucleotide with a biotinylated complementary strand to create a substrate for surface immobilization.

-

Prefold the G4 structure by heating and slow cooling in the presence of a stabilizing cation (e.g., K+).

-

-

Surface Immobilization:

-

Immobilize the biotinylated G4 substrate on a streptavidin-coated quartz slide.

-

-

smFRET Imaging:

-

Mount the slide on the TIRF microscope.

-

Image the immobilized molecules to obtain the initial FRET efficiency of the folded G4 structure (typically high FRET).

-

Inject a solution containing purified DHX36 into the flow cell.

-

Record the FRET signal changes over time as DHX36 binds to and unfolds the G4 structures. Unfolding is typically observed as a decrease in FRET efficiency.

-

To study the ATP-dependence, perform experiments in the presence and absence of ATP.

-

-

Data Analysis:

-

Extract FRET efficiency time traces for individual molecules.

-

Analyze the traces to determine the kinetics of G4 unfolding and any intermediate states.

-

Generate FRET histograms to visualize the distribution of different conformational states.

-

Signaling Pathways and Logical Relationships

DHX36 is integrated into several key signaling pathways that are often dysregulated in cancer. The following diagrams, generated using the DOT language, illustrate these relationships.

DHX36 and the NF-κB and STING Signaling Pathways

Loss of DHX36 can lead to the accumulation of cytoplasmic DNA fragments, which activates the cGAS-STING pathway of innate immunity. This, in turn, can lead to the activation of the NF-κB signaling pathway, resulting in the production of pro-inflammatory cytokines.[2][13] DHX36 can also directly interact with MyD88, a key adaptor protein in TLR signaling, to modulate NF-κB activation.[14][15]

DHX36 and p53 Regulation

DHX36 plays a role in the post-transcriptional regulation of the tumor suppressor p53. It resolves a G4 structure in the p53 pre-mRNA, which is necessary for its proper 3'-end processing, especially in response to UV-induced DNA damage.[5][16][17]

Experimental Workflow: Investigating DHX36 Function

The following diagram illustrates a typical experimental workflow to elucidate the function of DHX36 in a specific cancer context.

Conclusion

DHX36 is a multifaceted helicase with a critical role in resolving G-quadruplex structures, thereby impacting a wide range of cellular processes. Its dual function as both a tumor suppressor and a potential oncogene highlights the complexity of its regulation and the importance of cellular context. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate mechanisms of DHX36 and explore its potential as a therapeutic target in cancer and other diseases. Further research into the upstream regulation of DHX36 and the development of specific inhibitors will be crucial in translating our understanding of its core mechanism of action into clinical applications.

References

- 1. Structural basis of G-quadruplex unfolding by the DEAH/RHA helicase DHX36 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The G4 Resolvase DHX36 Possesses a Prognosis Significance and Exerts Tumour Suppressing Function Through Multiple Causal Regulations in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of DHX36 as a tumour suppressor through modulating the activities of the stress-associated proteins and cyclin-dependent kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. G-Quadruplexes and the DNA/RNA helicase DHX36 in health, disease, and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of DHX36 as a tumour suppressor through modulating the activities of the stress-associated proteins and cyclin-dependent kinases in breast cancer -ORCA [orca.cardiff.ac.uk]

- 8. DHX36 maintains genomic integrity by unwinding G‐quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]

- 10. Proteomics, pathway array and signaling network-based medicine in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. DExD/H-Box Helicase 36 Signaling via Myeloid Differentiation Primary Response Gene 88 Contributes to NF-κB Activation to Type 2 Porcine Reproductive and Respiratory Syndrome Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The G-Quadruplex-Specific RNA Helicase DHX36 Regulates p53 Pre-mRNA 3'-End Processing Following UV-Induced DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Cellular Target of DHQZ-36: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

DHQZ-36 is a potent small molecule inhibitor of retrograde trafficking, a fundamental cellular process responsible for the transport of molecules from the endo-lysosomal system to the Golgi apparatus and the endoplasmic reticulum (ER). As a structurally optimized analog of the parent compound Retro-2, DHQZ-36 exerts its biological effects by targeting Sec16A , a key scaffolding protein at the ER exit sites (ERES). By binding to Sec16A, DHQZ-36 disrupts the anterograde transport of the SNARE protein syntaxin-5, leading to its accumulation in the ER and subsequent inhibition of retrograde transport pathways. This mechanism of action underlies the compound's broad-spectrum activity against various pathogens, including viruses and parasites, that rely on retrograde trafficking for infection.

Quantitative Data

The following tables summarize the available quantitative data for DHQZ-36 and its parent compound, Retro-2.

| Compound | Assay | Organism/Cell Line | Parameter | Value | Reference |

| DHQZ-36 | JCPyV Infectivity | - | IC50 | 8.1 µM | [1] |

| DHQZ-36 | HPV16 Infectivity | - | IC50 | 24 µM | [1] |

| DHQZ-36 | Leishmania amazonensis infection | Macrophages | EC50 | 13.63 ± 2.58 µM | [2] |

| DHQZ-36.1 | Leishmania amazonensis infection | Macrophages | EC50 | 10.57 ± 2.66 µM | [2] |

| Retro-2cycl | Leishmania amazonensis infection | Macrophages | EC50 | 40.15 µM | [2] |

Experimental Protocols

Identification of Sec16A as the Cellular Target of Retro-2 Analogs using a Clickable Probe and Pull-Down Assay

This protocol is adapted from the methodology used to identify the target of Retro-2.1, a close analog of DHQZ-36. A similar approach can be employed for the direct target identification of DHQZ-36.

Objective: To isolate and identify the cellular binding partner of DHQZ-36.

Methodology:

-

Synthesis of a "Clickable" DHQZ-36 Probe: A derivative of DHQZ-36 is synthesized to include a bioorthogonal handle, such as an alkyne or azide group, that can be used for "click" chemistry. This modification should be designed to minimize disruption of the compound's biological activity.

-

Cell Treatment: HeLa cells are incubated with the clickable DHQZ-36 probe for a specified time (e.g., 30 minutes at 37°C) to allow for cellular uptake and binding to its target.

-

Bioorthogonal Ligation (Click Chemistry): After incubation, the cells are lysed, and the cell lysate is reacted with a reporter molecule containing the complementary bioorthogonal group (e.g., an azide- or alkyne-modified biotin). This covalently attaches biotin to the DHQZ-36 probe that is bound to its cellular target.

-

Streptavidin Pull-Down: The biotinylated protein complexes are then captured from the lysate using streptavidin-coated magnetic beads.

-

Washing and Elution: The beads are washed extensively to remove non-specifically bound proteins. The bound proteins are then eluted from the beads.

-

Protein Identification by Mass Spectrometry: The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry (e.g., LC-MS/MS). The protein that is consistently and specifically pulled down with the DHQZ-36 probe is identified as the primary cellular target.

Syntaxin-5 Trafficking Assay

Objective: To assess the effect of DHQZ-36 on the subcellular localization of syntaxin-5.

Methodology:

-

Cell Culture and Treatment: HeLa cells are cultured on glass coverslips. The cells are then treated with a vehicle control (e.g., DMSO) or DHQZ-36 at a specified concentration for a defined period.

-

Immunofluorescence Staining:

-

The cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Non-specific binding sites are blocked with a blocking solution (e.g., bovine serum albumin in PBS).

-

The cells are incubated with a primary antibody specific for syntaxin-5.

-

After washing, the cells are incubated with a fluorescently labeled secondary antibody.

-

The Golgi apparatus can be co-stained with an antibody against a Golgi marker protein (e.g., giantin).

-

The nuclei are counterstained with a DNA dye (e.g., DAPI).

-

-

Confocal Microscopy: The coverslips are mounted on microscope slides, and the subcellular localization of syntaxin-5 is visualized using a confocal microscope.

-

Image Analysis: The fluorescence intensity of syntaxin-5 in the Golgi region versus the rest of the cell is quantified to determine the extent of its relocalization to the ER upon DHQZ-36 treatment.

Visualizations

Signaling Pathway of DHQZ-36 Action

References

The Core of Retrograde Trafficking Inhibition: A Technical Guide to DHQZ-36

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrograde trafficking, the intracellular transport pathway moving cargo from endosomes to the trans-Golgi Network (TGN) and onward to the endoplasmic reticulum (ER), is a fundamental cellular process. This pathway is exploited by various pathogens, including viruses and toxins, to gain entry into host cells and cause disease. Consequently, the inhibition of retrograde trafficking has emerged as a promising therapeutic strategy. DHQZ-36, a structurally optimized analog of the retrograde trafficking inhibitor Retro-2cycl, has demonstrated significant potency in blocking this pathway, showing efficacy against both viral and parasitic infections. This technical guide provides an in-depth overview of DHQZ-36, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant cellular pathways and workflows.

Mechanism of Action: Targeting the Anterograde Transport of Syntaxin-5

While the direct molecular target of DHQZ-36 has not been definitively identified, its mechanism of action is understood through the lens of its parent compound, Retro-2. Retro-2 directly targets Sec16A, a crucial component of the ER exit sites (ERES).[1] This interaction specifically impedes the anterograde transport of the SNARE protein syntaxin-5 from the ER to the Golgi apparatus.[1][2][3]

The disruption of syntaxin-5 trafficking has a cascading effect on retrograde transport. Syntaxin-5 is essential for the fusion of transport vesicles within the Golgi and at the ER. Its diminished presence at the Golgi due to inhibited anterograde transport prevents its interaction with GPP130, a protein involved in the retrograde transport of certain cargoes, such as the Shiga toxin, from endosomes to the Golgi.[1] By disrupting this crucial step, DHQZ-36 and its parent compounds effectively halt the progress of pathogens and toxins that rely on this pathway for cellular entry and propagation.

Signaling Pathway of Retro-2 and its Analogs

Caption: Mechanism of DHQZ-36 in inhibiting retrograde trafficking.

Quantitative Data

DHQZ-36 has demonstrated superior potency compared to its parent compound, Retro-2cycl, in various assays. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of DHQZ-36

| Virus | Assay Type | Metric | Value (µM) | Reference |

| JC Polyomavirus (JCPyV) | Infectivity Assay | IC50 | 8.1 | [4] |

| Human Papillomavirus 16 (HPV16) | Infectivity Assay | IC50 | 24 | [4] |

Table 2: Anti-leishmanial Activity of DHQZ-36

| Leishmania Species | Assay Type | Metric | Value (µM) | Reference |

| Leishmania amazonensis | Macrophage Infection | EC50 | 13.63 ± 2.58 | [5] |

| Leishmania amazonensis | Promastigote Viability (MTT) | EC50 | Not explicitly stated for DHQZ-36 alone | [6] |

| Leishmania donovani | Promastigote Viability (MTT) | EC50 | Not explicitly stated for DHQZ-36 alone | [6] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and the available literature on DHQZ-36 and its analogs.

Viral Infectivity Assay (General Protocol)

This protocol is a generalized procedure for determining the IC50 of DHQZ-36 against viral infections like JCPyV and HPV16.

Materials:

-

Appropriate host cell line (e.g., SVG-A for JCPyV)

-

Virus stock of known titer

-

DHQZ-36 stock solution (in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Primary antibody against a viral protein (e.g., T-antigen for JCPyV)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

96-well plates

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Seed host cells in a 96-well plate to achieve 70-80% confluency on the day of infection.

-

Prepare serial dilutions of DHQZ-36 in complete medium.

-

Pre-treat the cells with the DHQZ-36 dilutions for 1-2 hours at 37°C. Include a DMSO-only control.

-

Infect the cells with the virus at a predetermined multiplicity of infection (MOI) in the presence of the corresponding DHQZ-36 dilution.

-

Incubate for 48-72 hours at 37°C.

-

Fix, permeabilize, and stain the cells with the primary and secondary antibodies and DAPI.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of infected (viral protein-positive) cells and the total number of cells (DAPI-positive).

-

Calculate the percentage of infection for each DHQZ-36 concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of infection against the log of the DHQZ-36 concentration and fitting the data to a dose-response curve.

Caption: Workflow for the Viral Infectivity Assay.

Leishmania Macrophage Infection Assay (General Protocol)

This protocol outlines a general method to determine the EC50 of DHQZ-36 against intracellular Leishmania amastigotes.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Leishmania promastigotes

-

DHQZ-36 stock solution (in DMSO)

-

Complete cell culture medium

-

Fixative (e.g., methanol)

-

Giemsa stain

-

Microscope slides or coverslips in a 24-well plate

-

Light microscope

Procedure:

-

Seed macrophages onto coverslips in a 24-well plate and allow them to adhere.

-

Infect the macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

-

Incubate for 4-6 hours to allow for phagocytosis.

-

Wash the cells with PBS to remove extracellular promastigotes.

-

Add fresh medium containing serial dilutions of DHQZ-36. Include a DMSO-only control.

-

Incubate for 48-72 hours at 37°C.

-

Fix the cells with methanol and stain with Giemsa.

-

Examine the slides under a light microscope.

-

Count the number of infected macrophages and the number of amastigotes per 100 macrophages for each concentration.

-

Calculate the percentage of infection and the amastigote load relative to the DMSO control.

-

Determine the EC50 value by plotting the percentage of infection or amastigote load against the log of the DHQZ-36 concentration.

Caption: Workflow for the Leishmania Macrophage Infection Assay.

MTT Cell Viability Assay (for Leishmania Promastigotes)

This protocol is for assessing the direct effect of DHQZ-36 on the viability of Leishmania promastigotes.

Materials:

-

Leishmania promastigotes in logarithmic growth phase

-

DHQZ-36 stock solution (in DMSO)

-

Appropriate Leishmania culture medium (e.g., M199)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Plate reader

Procedure:

-

Seed Leishmania promastigotes into a 96-well plate at a density of 1-2 x 10^6 parasites/mL.

-

Add serial dilutions of DHQZ-36 to the wells. Include a DMSO-only control.

-

Incubate for 48-72 hours at the appropriate temperature for promastigote growth (e.g., 26°C).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

-

Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of viability for each concentration relative to the DMSO control.

-

Determine the EC50 value by plotting the percentage of viability against the log of the DHQZ-36 concentration.

Conclusion

DHQZ-36 is a potent inhibitor of retrograde trafficking with promising therapeutic potential against a range of pathogens. Its mechanism of action, inherited from its parent compound Retro-2, involves the disruption of a key step in the cellular secretory pathway, highlighting a viable strategy for host-targeted antiviral and anti-parasitic drug development. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic applications of DHQZ-36 and other retrograde trafficking inhibitors. Further research to pinpoint the direct molecular target of DHQZ-36 and to expand its efficacy profile against other pathogens is warranted.

References

- 1. Proximal Ligation Assay (PLA) on Lung Tissue and Cultured Macrophages to Demonstrate Protein-protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. espace.inrs.ca [espace.inrs.ca]

- 4. A Quantitative Measurement of Antiviral Activity of Anti-Human Immunodeficiency Virus Type 1 Drugs against Simian Immunodeficiency Virus Infection: Dose-Response Curve Slope Strongly Influences Class-Specific Inhibitory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Structure-Activity Relationship of DHQZ-36: A Potent Inhibitor of Retrograde Trafficking with Anti-Leishmanial Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydroquinazolinone (DHQZ) scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antiviral properties. This guide focuses on DHQZ-36, a specific analog identified as a potent inhibitor of retrograde trafficking with significant activity against Leishmania species, the causative agents of leishmaniasis.

Core Structure and Activity of DHQZ-36

DHQZ-36, chemically named 2-(2-ethylthiophen-5-yl)-3-(4-fluorobenzyl)-2,3-dihydroquinazolin-4(1H)-one, is an analog of the retrograde trafficking inhibitor Retro-2cycl. Structural modifications to the Retro-2cycl scaffold have led to the development of more potent compounds, including DHQZ-36 and its close analog, DHQZ-36.1. These compounds have demonstrated significant efficacy in reducing Leishmania parasite load in both in vitro and cellular infection models.

Quantitative Structure-Activity Relationship Data

The anti-leishmanial activity of DHQZ-36 and related compounds has been quantified against both the promastigote and amastigote stages of the parasite, as well as in macrophage infection models. The following tables summarize the key efficacy data.

| Compound | Target Organism/Cell Line | Assay | EC50 (µM) | Citation |

| DHQZ-36 | Leishmania amazonensis promastigotes | MTT Cell Viability | 13.63 ± 2.66 | [1][2] |

| DHQZ-36.1 | Leishmania amazonensis promastigotes | MTT Cell Viability | 10.57 ± 2.58 | [1][2] |

| Retro-2cycl | Leishmania amazonensis promastigotes | MTT Cell Viability | 40.15 ± 4.46 | [1][2] |

| Miltefosine | Leishmania amazonensis promastigotes | MTT Cell Viability | 2.84 ± 0.79 | [1] |

| DHQZ-36 | Leishmania donovani promastigotes | MTT Cell Viability | 24.7 ± 4.6 | [1][2] |

| DHQZ-36.1 | Leishmania donovani promastigotes | MTT Cell Viability | 17.6 ± 2.3 | [1][2] |

| Retro-2cycl | Leishmania donovani promastigotes | MTT Cell Viability | 84.3 ± 4.6 | [1][2] |

| Miltefosine | Leishmania donovani promastigotes | MTT Cell Viability | 12.34 ± 2.22 | [1] |

| DHQZ-36 | Leishmania amazonensis-infected macrophages | Macrophage Infection Assay | 13.63 ± 2.58 | [1][2] |

| DHQZ-36.1 | Leishmania amazonensis-infected macrophages | Macrophage Infection Assay | 10.57 ± 2.66 | [1][2] |

| Retro-2cycl | Leishmania amazonensis-infected macrophages | Macrophage Infection Assay | 40.15 ± 4.46 | [1][2] |

Key Observations from SAR Data:

-

The DHQZ scaffold represents a significant improvement in potency over the parent compound, Retro-2cycl.

-

DHQZ-36 and DHQZ-36.1 are significantly more effective at inhibiting Leishmania growth than Retro-2cycl.[1][2]

-

The modifications in DHQZ-36.1, which include a fused thiophene-thiazole moiety at the C2 position, result in a slight increase in potency against both Leishmania species compared to DHQZ-36.[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of DHQZ-36.

Synthesis of DHQZ-36

The synthesis of DHQZ-36 and its analogs follows a general procedure for the preparation of 2,3-dihydroquinazolin-4(1H)-ones. While the specific details for DHQZ-36 are outlined in the work by Carney et al. (2014), a general synthetic scheme is provided below. This typically involves a three-component reaction between an anthranilamide, an aldehyde, and an amine, often catalyzed by an acid.

Caption: General synthetic workflow for DHQZ-36.

Leishmania Promastigote Viability Assay (MTT Assay)

This assay is used to determine the effect of the compounds on the viability of Leishmania promastigotes.

-

Cell Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M199) to the late logarithmic growth phase.

-

Seeding: Promastigotes are seeded into 96-well microplates at a density of 1 x 106 cells/well.

-

Compound Treatment: The test compounds (DHQZ-36, DHQZ-36.1, Retro-2cycl, and a positive control like miltefosine) are dissolved in DMSO and added to the wells at various concentrations. A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 48 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., SDS) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The EC50 values are calculated from the dose-response curves.

Caption: Workflow for the MTT cell viability assay.

Macrophage Infection Assay

This assay assesses the ability of the compounds to clear intracellular Leishmania amastigotes from infected macrophages.

-

Macrophage Culture: Murine peritoneal macrophages or a macrophage-like cell line (e.g., RAW 264.7) are seeded in multi-well slides or plates and allowed to adhere.

-

Infection: Macrophages are infected with Leishmania promastigotes at a defined ratio (e.g., 10:1 parasites to macrophages).

-

Incubation: The co-culture is incubated for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Compound Treatment: The culture medium is replaced with fresh medium containing the test compounds at various concentrations.

-

Incubation: The treated, infected cells are incubated for an additional 48-120 hours.

-

Fixation and Staining: The cells are fixed (e.g., with methanol) and stained (e.g., with Giemsa stain) to visualize the macrophages and intracellular amastigotes.

-

Microscopy and Quantification: The number of infected macrophages and the number of amastigotes per macrophage are determined by microscopic examination.

-

Data Analysis: The EC50 is calculated based on the reduction in the percentage of infected cells or the number of amastigotes per cell.

Mechanism of Action: Inhibition of Retrograde Trafficking

DHQZ-36 and its analogs exert their anti-leishmanial effect by inhibiting the retrograde trafficking pathway within the host cell. This pathway is crucial for the transport of molecules from endosomes to the Golgi apparatus and the endoplasmic reticulum (ER). Leishmania parasites are thought to exploit this pathway for their survival and replication within the parasitophorous vacuole.

The parent compound, Retro-2, has been shown to target the host protein Sec16A, a component of the ER exit sites. This interaction disrupts the normal anterograde transport of the SNARE protein syntaxin-5 from the ER to the Golgi. The resulting mislocalization of syntaxin-5 is believed to be the underlying cause of the inhibition of retrograde trafficking. By disrupting this essential host cell process, DHQZ-36 creates an unfavorable environment for the intracellular parasite.

Caption: Proposed mechanism of action of DHQZ-36.

Conclusion

DHQZ-36 represents a promising lead compound for the development of novel anti-leishmanial therapeutics. Its potent activity against Leishmania parasites, coupled with a well-defined mechanism of action targeting a host cell pathway, offers a potential strategy to combat this neglected tropical disease. The structure-activity relationship data presented here provides a clear rationale for the further optimization of the 2,3-dihydroquinazolinone scaffold to develop even more effective and selective inhibitors of retrograde trafficking for the treatment of leishmaniasis and potentially other diseases that rely on this cellular pathway.

References

- 1. Structural optimization of a retrograde trafficking inhibitor that protects cells from infections by human polyoma- and papillomaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. RNA G-quadruplex structure-based PROTACs for targeted DHX36 protein degradation and gene activity modulation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

DHQZ-36: A Technical Guide to a Novel Anti-Leishmanial Compound

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DHQZ-36 is a potent, leishmanicidal dihydroquinazolinone analog of the retrograde trafficking inhibitor, Retro-2cycl. Developed through structural optimization, DHQZ-36 demonstrates significantly enhanced efficacy against Leishmania species compared to its parent compound. This document provides a comprehensive technical overview of the discovery, mechanism of action, and experimental data related to DHQZ-36, intended to serve as a resource for researchers in the field of anti-parasitic drug development. While in vitro studies have shown promising results, further in vivo evaluation and toxicological profiling are required to fully assess its therapeutic potential.

Discovery and Development

DHQZ-36 was identified as part of a structure-activity relationship (SAR) study aimed at improving the potency of Retro-2cycl, a known inhibitor of retrograde trafficking.[1] The core chemical scaffold of DHQZ-36 is a 2,3-dihydroquinazolin-4(1H)-one.[2][3][4] The synthesis of this class of compounds generally involves a cyclocondensation reaction.[2][3][4] While a precise, step-by-step protocol for DHQZ-36 is not publicly available, the general synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the reaction of an anthranilamide with an appropriate aldehyde.[4]

The development of DHQZ-36 was driven by the need for more effective anti-leishmanial agents. Unlike its predecessor, Retro-2cycl, which is leishmaniastatic (inhibits parasite growth), DHQZ-36 is leishmanicidal, meaning it directly kills the Leishmania parasite.[1][5] This characteristic makes it a more promising candidate for therapeutic development.

Quantitative Data

The anti-leishmanial activity of DHQZ-36 has been quantified in vitro against different species of Leishmania. The following tables summarize the available efficacy data.

Table 1: In Vitro Efficacy of DHQZ-36 against Leishmania amazonensis

| Compound | EC50 (µM) against Promastigotes | EC50 (µM) against Amastigotes in Macrophages |

| DHQZ-36 | Not explicitly reported | 13.63 ± 2.58[1][5] |

| Retro-2cycl | Not explicitly reported | 40.15[1][5] |

Table 2: In Vitro Efficacy of DHQZ-36 against Leishmania donovani

| Compound | EC50 (µM) against Promastigotes |

| DHQZ-36 | 24.7 ± 4.6[6] |

| Retro-2cycl | 84.3 ± 4.6[6] |

Mechanism of Action: Inhibition of Retrograde Trafficking

DHQZ-36 is believed to exert its anti-leishmanial effect by inhibiting the retrograde trafficking pathway within the host cell.[1] This pathway is a crucial cellular process responsible for transporting molecules from endosomes to the Golgi apparatus and the endoplasmic reticulum.[7] Leishmania parasites reside and replicate within parasitophorous vacuoles (LPVs) inside macrophages. The integrity and development of these LPVs are dependent on the host cell's vesicular trafficking machinery.

By inhibiting retrograde trafficking, DHQZ-36 is thought to disrupt the parasite's ability to acquire necessary nutrients and to modify its intracellular environment, ultimately leading to a reduction in the size of the LPV and parasite death.[1]

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the anti-leishmanial activity of DHQZ-36.

Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones (General Protocol)

The synthesis of the dihydroquinazolinone scaffold, the core of DHQZ-36, is typically achieved through a one-pot cyclocondensation reaction.[4]

Workflow:

Methodology:

-

Reactants: 2-aminobenzamide and a selected aromatic aldehyde are used as the starting materials.[4]

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as water or ethanol, and may be heated.[4] Various catalysts can be employed to improve the reaction efficiency, although catalyst-free methods have also been reported.[4]

-

Workup and Purification: After the reaction is complete, the product is isolated and purified using standard techniques like filtration, recrystallization, or column chromatography.[4]

In Vitro Anti-promastigote Activity (MTT Assay)

The viability of Leishmania promastigotes (the motile, extracellular form of the parasite) in the presence of DHQZ-36 is assessed using the MTT assay.[6]

Methodology:

-

Cell Culture: Leishmania promastigotes are cultured in appropriate media to the stationary phase.

-

Drug Treatment: The promastigotes are seeded in 96-well plates and treated with serial dilutions of DHQZ-36.

-

MTT Addition: After an incubation period (e.g., 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan.

-

Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader. The EC50 value is calculated from the dose-response curve.

In Vitro Anti-amastigote Activity (Macrophage Infection Assay)

The efficacy of DHQZ-36 against the intracellular, non-motile amastigote form of the parasite is determined using a macrophage infection model.[1]

Methodology:

-

Macrophage Culture: A suitable macrophage cell line (e.g., RAW 264.7) is cultured and seeded in multi-well plates.

-

Infection: The macrophages are infected with Leishmania promastigotes, which then differentiate into amastigotes within the host cells.

-

Drug Treatment: The infected macrophages are treated with various concentrations of DHQZ-36.

-

Incubation: The treated cells are incubated for a specific period (e.g., 48-72 hours).

-

Quantification: The number of amastigotes per macrophage is quantified, typically by microscopic examination after staining (e.g., Giemsa stain) or by using reporter gene-expressing parasites. The EC50 is then determined.

In Vivo Efficacy and Toxicology

As of the current literature, there is a lack of publicly available data on the in vivo efficacy of DHQZ-36 in animal models of leishmaniasis. While in vitro studies have shown low toxicity to mammalian cells, a comprehensive toxicology and safety profile has not been established.[1] Further research is necessary to evaluate the pharmacokinetic properties, in vivo efficacy, and safety of DHQZ-36 to determine its potential as a clinical candidate.

Conclusion and Future Directions

DHQZ-36 represents a significant advancement in the development of anti-leishmanial compounds, demonstrating potent leishmanicidal activity in vitro. Its mechanism of action, targeting the host's retrograde trafficking pathway, presents a novel strategy for combating Leishmania infections. However, the progression of DHQZ-36 from a promising lead compound to a viable drug candidate is contingent upon further research. Key future directions include:

-

In Vivo Efficacy Studies: Evaluation of DHQZ-36 in relevant animal models of cutaneous and visceral leishmaniasis is crucial.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of DHQZ-36 is essential for dose optimization.

-

Toxicology and Safety Assessment: Comprehensive in vivo toxicology studies are required to establish a safety profile.

-

Mechanism of Action Elucidation: Further studies to pinpoint the precise molecular target of DHQZ-36 within the retrograde trafficking pathway will aid in the design of even more potent and selective inhibitors.

The findings presented in this technical guide underscore the potential of DHQZ-36 as a lead compound for the development of new anti-leishmanial therapies. Continued investigation into its properties is highly warranted.

References

- 1. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections | PLOS Neglected Tropical Diseases [journals.plos.org]

- 7. Hemoglobin Endocytosis and Intracellular Trafficking: A Novel Way of Heme Acquisition by Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

DHQZ-36: A Potent Inhibitor of Retrograde Trafficking with Antiviral and Antiparasitic Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

DHQZ-36 (CAS Number: 1542098-94-1) is a small molecule inhibitor of retrograde trafficking that has demonstrated significant potential as a broad-spectrum antiviral and antiparasitic agent. This technical guide provides a comprehensive overview of the research on DHQZ-36, including its mechanism of action, synthesis, and biological activity, with a focus on quantitative data and detailed experimental protocols.

Core Concepts: Inhibition of Retrograde Trafficking

DHQZ-36 is a derivative of the dihydroquinazolinone scaffold and was developed through the structural optimization of a previously identified retrograde trafficking inhibitor, Retro-2.[1] Retrograde trafficking is a crucial cellular process responsible for the transport of molecules from the endosomes and Golgi apparatus to the endoplasmic reticulum (ER). Many pathogens, including non-enveloped DNA viruses and certain toxins, hijack this pathway to enter the host cell and initiate infection.[1][2] By inhibiting this pathway, DHQZ-36 effectively blocks the intracellular transport of these pathogens, preventing them from reaching their site of replication.

Quantitative Data Summary

The biological activity of DHQZ-36 has been quantified against various pathogens. The following table summarizes the key efficacy data from published research.

| Target Organism | Assay Type | Metric | Value | Reference |

| JC Polyomavirus (JCPyV) | Pseudovirus Infectivity Assay | IC50 | 8.1 µM | [1][3] |

| Human Papillomavirus 16 (HPV16) | Pseudovirus Infectivity Assay | IC50 | 24 µM | [1][3] |

| Leishmania amazonensis | Intracellular Amastigote Assay | EC50 | 13.63 µM | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of DHQZ-36, based on the primary literature.[1]

Chemical Synthesis of DHQZ-36

The synthesis of DHQZ-36, chemically named 2-(5-Ethylthiophen-2-yl)-6-fluoro-3-[(4-fluorophenyl)methyl]-1,2-dihydroquinazolin-4-one, is achieved through a multi-step process.

Experimental Workflow: Synthesis of DHQZ-36

Caption: A three-step synthetic route to DHQZ-36.

Protocol:

-

Synthesis of 6-fluoro-2H-benzo[d][1]oxazine-2,4(1H)-dione (Isatoic Anhydride Derivative): 5-Fluoroanthranilic acid is reacted with triphosgene in toluene under reflux conditions to yield the corresponding isatoic anhydride derivative.

-

Synthesis of 2-amino-5-fluoro-N-(4-fluorobenzyl)benzamide (Amide Intermediate): The isatoic anhydride derivative is then reacted with 4-fluorobenzylamine in toluene at reflux to produce the amide intermediate.

-

Synthesis of DHQZ-36: The final product, 2-(5-ethylthiophen-2-yl)-6-fluoro-3-((4-fluorophenyl)methyl)quinazolin-4(3H)-one, is obtained by the condensation of the amide intermediate with 5-ethylthiophene-2-carboxaldehyde in ethanol under reflux.

Antiviral Activity Assay (Pseudovirus Infectivity Assay)

The antiviral activity of DHQZ-36 is typically assessed using pseudovirus infectivity assays. This method utilizes non-replicating viral particles that carry a reporter gene, allowing for a quantitative measure of viral entry into host cells.

Experimental Workflow: Antiviral Pseudovirus Assay

Caption: Workflow for determining the antiviral activity of DHQZ-36.

Protocol:

-

Cell Seeding: Plate host cells (e.g., 293T cells) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with serial dilutions of DHQZ-36 for a specified period (e.g., 1-2 hours).

-

Infection: Infect the treated cells with a predetermined amount of pseudovirus carrying a reporter gene, such as luciferase.

-

Incubation: Incubate the infected cells for 48-72 hours to allow for viral entry and reporter gene expression.

-

Data Acquisition: Lyse the cells and measure the reporter gene activity using a suitable detection reagent (e.g., luciferase substrate).

-

Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the reporter activity against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Anti-leishmanial Activity Assay (Intracellular Amastigote Assay)

The efficacy of DHQZ-36 against Leishmania is determined by its ability to inhibit the proliferation of intracellular amastigotes within host macrophages.

Experimental Workflow: Anti-leishmanial Intracellular Amastigote Assay

Caption: Protocol for assessing the anti-leishmanial activity of DHQZ-36.

Protocol:

-

Macrophage Culture: Seed and differentiate a suitable macrophage cell line (e.g., THP-1 monocytes) in 96-well plates.

-

Infection: Infect the differentiated macrophages with Leishmania promastigotes at a specific multiplicity of infection.

-

Amastigote Development: Allow sufficient time for the promastigotes to be phagocytosed and transform into intracellular amastigotes.

-

Compound Treatment: Treat the infected macrophages with a range of concentrations of DHQZ-36.

-

Incubation: Incubate the treated cells for a period that allows for amastigote replication in the untreated controls (e.g., 72 hours).

-

Staining and Imaging: Fix the cells and stain with a nuclear stain (e.g., DAPI) to visualize both macrophage nuclei and the kinetoplasts of the amastigotes. Acquire images using a high-content imaging system.

-

Quantification: Use image analysis software to quantify the number of amastigotes per macrophage.

-

Analysis: Determine the half-maximal effective concentration (EC50) by plotting the percentage of infection inhibition against the drug concentration.

Signaling Pathway

DHQZ-36 exerts its effect by inhibiting the retrograde trafficking pathway. While the precise molecular target of DHQZ-36 has not been definitively elucidated, its structural similarity to Retro-2 suggests a similar mechanism of action. Retro-2 has been shown to interfere with the function of key proteins involved in vesicle transport from the endosomes to the Golgi and subsequently to the ER.

Signaling Pathway: Inhibition of Retrograde Trafficking

Caption: DHQZ-36 blocks pathogen entry by inhibiting retrograde transport from the endosome.

This diagram illustrates the typical pathway of a pathogen that utilizes retrograde trafficking for entry. The pathogen first binds to the cell surface and is internalized into an endosome. From the endosome, it is transported to the Golgi apparatus and then to the endoplasmic reticulum, where it can cause infection. DHQZ-36 is believed to act at the stage of transport from the endosome to the Golgi, thereby trapping the pathogen in the endosomal compartment and preventing it from reaching its destination.

Conclusion

DHQZ-36 is a promising lead compound with a novel mechanism of action that targets a host cellular pathway essential for the entry of a variety of pathogens. Its demonstrated in vitro efficacy against clinically relevant viruses and parasites warrants further investigation and development. The detailed protocols and quantitative data provided in this guide are intended to facilitate future research into this and other inhibitors of retrograde trafficking.

References

- 1. Structural optimization of a retrograde trafficking inhibitor that protects cells from infections by human polyoma- and papillomaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Retrograde Traffic from the Golgi to the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

DHQZ-36: A Technical Guide to its Effects on Host Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

DHQZ-36 is a synthetic small molecule and a structural analog of the retrograde trafficking inhibitor, Retro-2cycl. Emerging research has highlighted its potential as a modulator of host cellular pathways, particularly in the context of infectious diseases. This technical guide provides an in-depth overview of the known effects of DHQZ-36 on host cellular signaling, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

Core Mechanism of Action: Inhibition of Retrograde Trafficking

The primary mechanism of action attributed to DHQZ-36 and its parent compound, Retro-2cycl, is the inhibition of retrograde trafficking. This fundamental cellular process involves the transport of molecules from endosomes to the trans-Golgi network (TGN) and the endoplasmic reticulum (ER).

The proposed molecular target for the parent compound Retro-2 is Sec16A , a key scaffolding protein at ER exit sites (ERES)[1][2]. By interacting with Sec16A, Retro-2 is thought to disrupt the anterograde transport of syntaxin-5 , a crucial SNARE protein involved in vesicle fusion at the Golgi apparatus[1][2]. This disruption of syntaxin-5 trafficking indirectly impairs the retrograde transport pathway. This mechanism is believed to be shared by DHQZ-36.

This inhibition of a fundamental cellular transport system has been shown to have significant consequences for pathogens that rely on this pathway for entry and replication within host cells.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for DHQZ-36 in the context of its biological effects.

| Parameter | Value | Cell Type | Condition | Reference |

| EC50 | 13.63 ± 2.58 µM | Macrophages | Inhibition of Leishmania amazonensis infection | [3] |

Key Experimental Findings and Protocols

Inhibition of Leishmania Infection in Macrophages

DHQZ-36 has demonstrated significant efficacy in limiting the infection of macrophages by Leishmania amazonensis parasites[3].

Experimental Protocol: Macrophage Infection Assay

This protocol is a generalized procedure based on standard methods for assessing anti-leishmanial activity in vitro.

-

Cell Culture:

-

Maintain a murine macrophage cell line (e.g., J774A.1 or RAW 264.7) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Culture Leishmania amazonensis promastigotes in M199 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 26°C.

-

-

Macrophage Seeding:

-

Seed macrophages into 24-well plates containing sterile glass coverslips at a density of 2 x 105 cells per well.

-

Allow the cells to adhere for 24 hours at 37°C and 5% CO2.

-

-

Infection:

-

Infect the adherent macrophages with stationary-phase Leishmania amazonensis promastigotes at a multiplicity of infection (MOI) of 10:1 (parasites:macrophage).

-

Incubate for 4 hours at 34°C to allow for phagocytosis.

-

Wash the cells three times with sterile phosphate-buffered saline (PBS) to remove extracellular parasites.

-

-

DHQZ-36 Treatment:

-

Prepare a stock solution of DHQZ-36 in dimethyl sulfoxide (DMSO).

-

Add fresh culture medium containing serial dilutions of DHQZ-36 to the infected macrophages. A vehicle control (DMSO) should be included.

-

-

Incubation and Analysis:

-

Incubate the treated, infected cells for 48-72 hours at 34°C.

-

After incubation, remove the medium and fix the cells with methanol.

-

Stain the cells with Giemsa stain.

-

Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by light microscopy.

-

Calculate the EC50 value, the concentration of DHQZ-36 that reduces the parasite burden by 50% compared to the vehicle control.

-

Modulation of Cytokine Signaling: Reversal of IL-6 Suppression

A significant finding is the ability of DHQZ-36 to reverse the suppression of Interleukin-6 (IL-6) release from macrophages infected with Leishmania[3]. IL-6 is a pleiotropic cytokine with complex roles in inflammation and immune regulation.

Experimental Protocol: IL-6 Quantification by ELISA

This protocol outlines a general method for measuring IL-6 levels in cell culture supernatants.

-

Cell Culture and Infection:

-

Follow the same procedure for macrophage seeding and infection as described in the Macrophage Infection Assay protocol.

-

-

DHQZ-36 Treatment and LPS Stimulation:

-

After the initial 4-hour infection and washing steps, add fresh medium containing DHQZ-36 at various concentrations.

-

To induce a robust cytokine response, stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL. Include an unstimulated control.

-

-

Supernatant Collection:

-

Incubate the cells for 24 hours at 37°C and 5% CO2.

-

Collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove cellular debris.

-

-

ELISA (Enzyme-Linked Immunosorbent Assay):

-

Use a commercially available mouse IL-6 ELISA kit and follow the manufacturer's instructions.

-

Briefly, add the collected supernatants to a 96-well plate pre-coated with an anti-mouse IL-6 capture antibody.

-

Incubate to allow binding of IL-6.

-

Wash the plate and add a biotinylated detection antibody specific for mouse IL-6.

-

Incubate and wash, then add an avidin-horseradish peroxidase (HRP) conjugate.

-

After a final wash, add a substrate solution (e.g., TMB) and incubate until a color develops.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Quantify the concentration of IL-6 in the samples by comparing their absorbance to a standard curve generated with recombinant IL-6.

-

Visualizations of Cellular Pathways and Workflows

Caption: Proposed mechanism of DHQZ-36 action.

Caption: Workflow for Leishmania infection assay.

Caption: Modulation of IL-6 signaling by DHQZ-36.

Discussion and Future Directions

The available data strongly suggest that DHQZ-36 is a potent inhibitor of retrograde trafficking with promising activity against intracellular pathogens like Leishmania. Its ability to modulate host cytokine responses, specifically reversing IL-6 suppression, points to a broader immunomodulatory role that warrants further investigation.

Future research should focus on several key areas:

-

Target Validation: Directly confirming the interaction of DHQZ-36 with Sec16A and elucidating the precise molecular interactions.

-

Broad-Spectrum Activity: Investigating the efficacy of DHQZ-36 against other pathogens that utilize the retrograde trafficking pathway, such as certain viruses and bacterial toxins.

-

Downstream Signaling Effects: Characterizing the broader impact of DHQZ-36-mediated retrograde trafficking inhibition on other cellular pathways, including autophagy, ER stress responses, and cell proliferation.

-

In Vivo Efficacy and Safety: Evaluating the therapeutic potential and toxicological profile of DHQZ-36 in animal models of infectious and inflammatory diseases.

References

A Technical Guide to Dihydroquinazolinone Inhibitors for Researchers and Drug Development Professionals

An in-depth review of the synthesis, biological activity, and mechanisms of action of dihydroquinazolinone-based inhibitors, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

The 2,3-dihydroquinazolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their potential as inhibitors of a wide array of therapeutic targets, demonstrating activities ranging from anticancer and anti-inflammatory to neuroprotective and antimicrobial. This technical guide provides a comprehensive overview of recent advances in the field of dihydroquinazolinone inhibitors, tailored for researchers, scientists, and drug development professionals. Herein, we summarize key quantitative data, provide detailed experimental methodologies for crucial assays, and visualize the complex biological pathways these inhibitors modulate.

Quantitative Data Summary

The biological activity of dihydroquinazolinone derivatives is quantified through various metrics, most commonly the half-maximal inhibitory concentration (IC50) or the growth inhibition 50 (GI50). The following tables consolidate the reported inhibitory activities of various dihydroquinazolinone compounds against a range of biological targets.

Anticancer Activity

Dihydroquinazolinone derivatives have shown significant promise as anticancer agents, primarily through the inhibition of tubulin polymerization and various kinases.

| Compound ID | Target Cell Line(s) | IC50 / GI50 (µM) | Mechanism of Action |

| CA1-e | A2780 (Ovarian) | 22.76 | Cytotoxic |

| CA1-g | A2780 (Ovarian) | 22.94 | Cytotoxic |

| Compound 3 | HeLa, MDA-MB-231, PANC-1, A549 | 0.09–0.21 | Growth Inhibition |

| Compound 4 | HeLa, MDA-MB-231, PANC-1, A549 | 0.296–1.743 | Growth Inhibition |

| Compound 32 | HepG2, U251, PANC-1, A549, A375 | Not specified, but potent | Tubulin Polymerization Inhibitor |

| Compound 39 | HT29, U87, A2780, H460, BE2-C | < 0.05 | Tubulin Polymerization Inhibitor |

| Compound 51 | Various | Sub-µM | Broad-spectrum cytotoxic |

| Compound 63 | Various | Sub-µM | Broad-spectrum cytotoxic |

| Compound 64 | Various | Sub-µM | Tubulin Polymerization Inhibitor |

| Compound 65 | Various | Sub-µM | Broad-spectrum cytotoxic |

Enzyme Inhibition

Dihydroquinazolinones have been developed as potent inhibitors of several key enzymes implicated in a variety of diseases.

| Compound ID | Target Enzyme | IC50 (µM) | Therapeutic Area |

| D9 | TRPM2 | 3.7 | Neurological Disorders, Inflammation |

| 2b | Myeloperoxidase (MPO) | 0.1 | Inflammatory Diseases |

| 1c | Myeloperoxidase (MPO) | 0.8 | Inflammatory Diseases |

| 8b | Butyrylcholinesterase (BChE) | 0.045 | Alzheimer's Disease |

| 8d | Butyrylcholinesterase (BChE) | 0.062 | Alzheimer's Disease |

| K2V-9 | Acetylcholinesterase (AChE) | 1.72 | Alzheimer's Disease |

| K2V-12 | Acetylcholinesterase (AChE) | 1.10 | Alzheimer's Disease |

| 7 | Cyclin-Dependent Kinase 9 (CDK9) | 0.115 | Cancer |

| 9 | Cyclin-Dependent Kinase 9 (CDK9) | 0.131 | Cancer |

| 25 | Cyclin-Dependent Kinase 9 (CDK9) | 0.142 | Cancer |

| 58 | MurA (E. coli) | 8 | Antibacterial |

| Q1 | Tyrosinase | 103 | Hyperpigmentation Disorders |

Key Experimental Protocols

This section details the methodologies for key experiments frequently cited in the study of dihydroquinazolinone inhibitors.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the dihydroquinazolinone inhibitor and a vehicle control. Incubate for the desired period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.

Materials:

-

Tubulin (e.g., porcine brain tubulin)

-

GTP solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

A temperature-controlled spectrophotometer

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the polymerization buffer, GTP, and the dihydroquinazolinone inhibitor at various concentrations.

-

Tubulin Addition: Add purified tubulin to each well to initiate the polymerization reaction.

-

Polymerization Monitoring: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Compare the polymerization curves of inhibitor-treated samples to a control (e.g., DMSO) and a known inhibitor (e.g., nocodazole) or promoter (e.g., paclitaxel).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with an inhibitor.

Materials:

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

70% cold ethanol

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Protocol:

-

Cell Treatment: Culture cells and treat them with the dihydroquinazolinone inhibitor for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cells in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

-

Data Analysis: Use appropriate software to generate a histogram of cell count versus DNA content to quantify the percentage of cells in each phase of the cell cycle.

Western Blot for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in apoptosis, such as cleaved PARP-1 and cleaved caspase-3, to confirm the induction of programmed cell death.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP-1, anti-cleaved caspase-3, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction: Treat cells with the inhibitor, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Visualizing Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows relevant to dihydroquinazolinone inhibitors.

General Synthetic Workflow for 2,3-Dihydroquinazolin-4(1H)-ones

A common and efficient method for synthesizing the dihydroquinazolinone core involves a one-pot, three-component reaction.

Caption: A generalized one-pot synthesis of 2,3-dihydroquinazolin-4(1H)-ones.

EGFR Signaling Pathway and Potential Inhibition

The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and proliferation and a common target for anticancer drugs.

Caption: Inhibition of the EGFR signaling cascade by dihydroquinazolinone derivatives.

Tubulin Polymerization and Cell Cycle Arrest

Many dihydroquinazolinone-based anticancer agents function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Caption: Disruption of tubulin polymerization leads to mitotic arrest and apoptosis.

TRPM2-Mediated Cell Death Pathway

Transient Receptor Potential Melastatin 2 (TRPM2) is a calcium-permeable ion channel activated by oxidative stress, and its inhibition is a target for neuroprotective and anti-inflammatory therapies.

Caption: Inhibition of the TRPM2 channel prevents oxidative stress-induced cell death.

This technical guide serves as a foundational resource for understanding the multifaceted nature of dihydroquinazolinone inhibitors. The provided data, protocols, and pathway diagrams are intended to facilitate further research and development in this promising area of medicinal chemistry.

DHQZ-36: A Potent Inhibitor of Shiga Toxin Retrograde Transport

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Shiga toxins (Stxs), produced by Shigella dysenteriae and certain strains of Escherichia coli, are potent bacterial toxins that cause severe and life-threatening illnesses, including hemorrhagic colitis and hemolytic-uremic syndrome (HUS). The cellular uptake and cytotoxicity of Shiga toxins are critically dependent on retrograde vesicular transport from the plasma membrane to the endoplasmic reticulum. This guide provides a detailed overview of the role of DHQZ-36, a small molecule inhibitor, in blocking this crucial transport pathway. We will delve into the molecular mechanism of action, present available quantitative data on its efficacy, detail relevant experimental protocols, and visualize the complex cellular pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of Shiga toxin pathogenesis and the development of novel therapeutics.

Introduction: The Threat of Shiga Toxin and the Promise of Retrograde Transport Inhibition

Shiga toxins belong to the AB5 family of bacterial toxins, characterized by a catalytic A subunit non-covalently associated with a pentameric B subunit. The B subunit (STxB) mediates binding to the globotriaosylceramide (Gb3) receptor on the surface of target cells, primarily vascular endothelial cells. Following endocytosis, the toxin-receptor complex is transported via a retrograde pathway from early endosomes to the trans-Golgi Network (TGN) and subsequently to the endoplasmic reticulum (ER). In the ER, the A subunit is cleaved and translocated to the cytosol, where it inactivates ribosomes by cleaving a specific adenine residue from the 28S rRNA of the 60S ribosomal subunit. This irreversible inactivation of ribosomes leads to the cessation of protein synthesis and, ultimately, cell death.

The absolute reliance of Shiga toxin on the retrograde transport pathway for its cytotoxic effect presents a compelling target for therapeutic intervention. Inhibiting this pathway would effectively neutralize the toxin's lethality by preventing it from reaching its cytosolic target. DHQZ-36 has emerged as a promising candidate in this area, identified as a potent inhibitor of retrograde trafficking.

DHQZ-36: A Structurally Optimized Retrograde Trafficking Inhibitor

DHQZ-36 is a dihydroquinazolinone derivative and a structurally optimized analog of the parent compound Retro-2cycl. While initial research focused on the antiviral properties of these compounds, their mechanism of action—the inhibition of retrograde transport—makes them broadly applicable to various pathogens and toxins that exploit this cellular pathway.

Mechanism of Action: Targeting the Endosome-to-Golgi Transport Machinery

The inhibitory effect of DHQZ-36 on Shiga toxin transport is understood through the well-characterized mechanism of its parent compound, Retro-2. Retro-2 has been shown to target Sec16A, a key component of the endoplasmic reticulum exit sites (ERES). This interaction indirectly leads to the mislocalization of syntaxin-5, a crucial SNARE protein, from the Golgi apparatus to the ER.